molecular formula C19H16N4O4S B11609368 (7Z)-7-(3-methoxybenzylidene)-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-(3-methoxybenzylidene)-3-(3-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11609368
M. Wt: 396.4 g/mol
InChI Key: NXVBHFUKBGZYGO-MFOYZWKCSA-N
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Description

(7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE: is a complex organic compound characterized by its unique structural features, including a thiazolo-triazine core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with 3-nitrobenzylamine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiazolo-triazine compound .

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (7Z)-7-[(3-METHOXYPHENYL)METHYLIDENE]-3-(3-NITROPHENYL)-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Properties

Molecular Formula

C19H16N4O4S

Molecular Weight

396.4 g/mol

IUPAC Name

(7Z)-7-[(3-methoxyphenyl)methylidene]-3-(3-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C19H16N4O4S/c1-27-16-7-2-4-13(8-16)9-17-18(24)22-12-21(11-20-19(22)28-17)14-5-3-6-15(10-14)23(25)26/h2-10H,11-12H2,1H3/b17-9-

InChI Key

NXVBHFUKBGZYGO-MFOYZWKCSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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